molecular formula C16H13N B560798 9-Ethyl-3-ethynyl-9H-carbazole CAS No. 102792-38-1

9-Ethyl-3-ethynyl-9H-carbazole

Cat. No. B560798
M. Wt: 219.287
InChI Key: GSABLKFBUDPGEP-UHFFFAOYSA-N
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Description

9-Ethyl-3-ethynyl-9H-carbazole is a chemical compound . It is a derivative of carbazole, a class of compounds that contain a three-ring system with a pyrrole ring fused on either side to a benzene ring . The carbazole-based compounds are known for their important photochemical and thermal stability and good hole-transport ability .


Synthesis Analysis

Carbazole derivatives, including 9-Ethyl-3-ethynyl-9H-carbazole, can be synthesized through various methods. One such method involves the Schiff base condensation of the 9-ethylcarbazole-3,6-dicarbaldehyde and thiosemicarbazides . Another method involves the Sonogashira coupling and Knoevenagel reactions .


Molecular Structure Analysis

The molecular formula of 9-Ethyl-3-ethynyl-9H-carbazole is C16H13N . The structure is coplanar-conjugated molecular and uniform in shape . More detailed structural information can be obtained through X-ray diffraction studies .


Chemical Reactions Analysis

Carbazole and its derivatives are known for their electropolymerization processes . They are particularly attractive due to their important photochemical and thermal stability and good hole-transport ability . Carbazole-based dyes containing aldehyde and cyanoacetic acid groups were synthesized through Sonogashira coupling and Knoevenagel reactions .


Physical And Chemical Properties Analysis

The predicted boiling point of 9-Ethyl-3-ethynyl-9H-carbazole is 325.7±24.0 °C and the predicted density is 1.02±0.1 g/cm3 .

Scientific Research Applications

  • Optical Properties and Photopolymerization Applications : Carbazole-based compounds, including derivatives of 9-Ethyl-3-ethynyl-9H-carbazole, have been synthesized and shown to exhibit coplanar-conjugated molecular structures with uniform shapes. They display significant optical properties with absorption peaks indicating π–π* and n–π* electron transitions, making them suitable for use as dyes/photosensitizers in photopolymerization processes (H. Abro, Tengfei Zhou, Weixiang Han, Tanlong Xue, Tao Wang, 2017).

  • Antimicrobial Activities : 9H-carbazole derivatives, including those related to 9-Ethyl-3-ethynyl-9H-carbazole, have been investigated for their antimicrobial properties. These compounds have shown effectiveness as antimicrobial agents against various bacterial strains, indicating their potential in pharmaceutical applications (N. Salih, J. Salimon, E. Yousif, 2016).

  • Conjugation Effects on Properties : The conjugation of alkynylcarbazole compounds, including 9-Ethyl-3-ethynyl-9H-carbazole, affects their properties significantly. These compounds have been used as novel photosensitizers, showing a wide absorption band in the range of 300–400 nm. The addition of conjugated acetylene groups has been observed to cause a red shift in absorption bands, indicating their potential in materials science and photopolymerization (H. Abro, Baodong Zhao, Weixiang Han, Xiaoyue Ma, Tao Wang, 2018).

  • Solvent-Responsive Properties : Carbazole-containing dyes derived from 9-Ethyl-3-ethynyl-9H-carbazole have shown solvent-responsive properties, such as solvatochromism and solvatofluorism. These compounds are characterized by their thermal stability and the ability to exhibit positive changes in color and fluorescence in response to different solvents, making them valuable in dye and sensor applications (Vinod D. Gupta, Vikas Padalkar, K. Phatangare, V. Patil, Prashant G. Umape, N. Sekar, 2011).

  • Cytotoxicity and Antimicrobial Effects : N-(9-Ethyl-9H-carbazole-3-yl) derivatives have been synthesized and evaluated for their antimicrobial activity and cytotoxicity. Some of these compounds exhibited notable antimicrobial activity and low cytotoxicity against NIH/3T3 cells, suggesting their potential in medical and pharmaceutical applications (Z. Kaplancıklı, L. Yurttaş, G. Turan-Zitouni, A. Özdemir, Rasime Öziç, Şafak Ulusoylar-Yıldırım, 2012).

properties

IUPAC Name

9-ethyl-3-ethynylcarbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N/c1-3-12-9-10-16-14(11-12)13-7-5-6-8-15(13)17(16)4-2/h1,5-11H,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSABLKFBUDPGEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)C#C)C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50699665
Record name 9-Ethyl-3-ethynyl-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50699665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Ethyl-3-ethynyl-9H-carbazole

CAS RN

102792-38-1
Record name 9-Ethyl-3-ethynyl-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50699665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
4
Citations
T Shimasaki, R Iwasawa, M Watanabe… - Asian Journal of …, 2017 - Wiley Online Library
… 9-Ethyl-3-ethynyl-9H-carbazole (12) 16 was prepared from 9-ethyl-9H-carbazole according to a literature procedure. 2,7-Dibromo-9-hexyl-9H-carbazole (13) 17 was prepared from 2,7-…
Number of citations: 10 onlinelibrary.wiley.com
HA Abro, B Zhao, W Han, X Ma, T Wang - Bulletin of Materials Science, 2018 - Springer
… 3,6-Diiodo-9H-carbazole (DIC), 3-iodo-9H-carbazole (MIC) and 9-ethyl-3-ethynyl-9H-carbazole (MCE) were synthesized following the literature [20,21,22]. Figure 1 shows the structures …
Number of citations: 8 link.springer.com
F Pandolfi, I Chiarotto, M Feroci - Beilstein Journal of Organic …, 2018 - beilstein-journals.org
… 9-Ethyl-3-ethynyl-9H-carbazole (2b) was obtained in 77% yield. … Scheme 8: Electrochemical synthesis of 9-ethyl-3-ethynyl-9H-carbazole (2b). …
Number of citations: 2 www.beilstein-journals.org
T Zhang - 2003 - search.proquest.com
This thesis focuses on the rational design, synthesis, spectroscopic characterization, photophysics, and structure-property correlation analysis of a host of novel nonlinear optical (NLO) …
Number of citations: 2 search.proquest.com

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